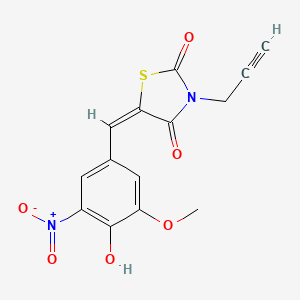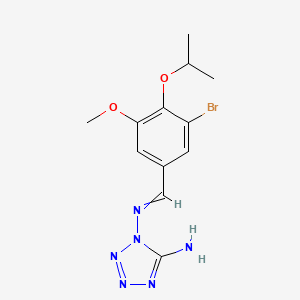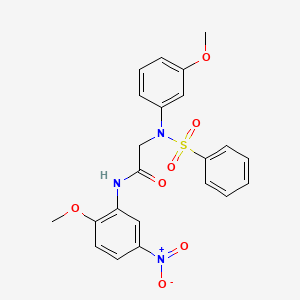![molecular formula C23H22N2O3S2 B3549607 2-{[2-(ethylsulfonyl)ethyl]thio}-6-(4-methoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B3549607.png)
2-{[2-(ethylsulfonyl)ethyl]thio}-6-(4-methoxyphenyl)-4-phenylnicotinonitrile
Descripción general
Descripción
2-{[2-(ethylsulfonyl)ethyl]thio}-6-(4-methoxyphenyl)-4-phenylnicotinonitrile, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders.
Mecanismo De Acción
2-{[2-(ethylsulfonyl)ethyl]thio}-6-(4-methoxyphenyl)-4-phenylnicotinonitrile binds to the switch II region of RAC1, which is essential for its activation. This binding prevents the exchange of GDP for GTP, which is required for RAC1 activation. As a result, this compound inhibits the downstream signaling pathways activated by RAC1, leading to the inhibition of cell growth, migration, and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It inhibits the activity of RAC1, leading to the inhibition of downstream signaling pathways that regulate cell growth, migration, and survival. This compound has been found to reduce inflammation by inhibiting the activity of RAC1 in immune cells. It also protects against neurodegeneration by inhibiting the activation of RAC1 in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(ethylsulfonyl)ethyl]thio}-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized for its mechanism of action and has been found to be specific for RAC1. However, this compound has some limitations as well. It has been found to have low solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can limit its therapeutic applications.
Direcciones Futuras
2-{[2-(ethylsulfonyl)ethyl]thio}-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has several potential future directions for research. It can be used to develop new therapies for cancer, inflammation, and neurodegeneration. Further studies can be conducted to optimize the synthesis of this compound and improve its solubility and bioavailability. Additionally, new small molecule inhibitors can be developed based on the structure of this compound to target other small GTPase proteins involved in cellular processes.
In conclusion, this compound is a small molecule inhibitor that has been extensively used in scientific research for its potential therapeutic applications. It inhibits the activity of RAC1, leading to the inhibition of downstream signaling pathways that regulate cell growth, migration, and survival. This compound has several advantages for lab experiments, but it also has some limitations. Further research can be conducted to optimize its synthesis and improve its solubility and bioavailability. This compound has several potential future directions for research, including the development of new therapies for cancer, inflammation, and neurodegeneration.
Aplicaciones Científicas De Investigación
2-{[2-(ethylsulfonyl)ethyl]thio}-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has been extensively used in scientific research for its potential therapeutic applications. It has been found to inhibit the activity of RAC1, a small GTPase protein that plays a crucial role in various cellular processes such as cell migration, proliferation, and survival. This compound has been found to inhibit the growth and migration of cancer cells, reduce inflammation, and protect against neurodegeneration.
Propiedades
IUPAC Name |
2-(2-ethylsulfonylethylsulfanyl)-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c1-3-30(26,27)14-13-29-23-21(16-24)20(17-7-5-4-6-8-17)15-22(25-23)18-9-11-19(28-2)12-10-18/h4-12,15H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUNCRDPSYKFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3549532.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3549545.png)
![4-bromo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3549548.png)
![1-[1-(2,5-dimethylphenyl)-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3549550.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549552.png)

![4-(1-naphthyl)-5-[5-(3-thienyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3549562.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3549565.png)
![N-[4-(anilinosulfonyl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B3549573.png)


![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3549594.png)

![methyl 4-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3549606.png)